Cas no 771-11-9 (5,7-Dibromobenzo[d]thiazol-4-amine)

5,7-Dibromobenzo[d]thiazol-4-amine is a brominated heterocyclic compound featuring a benzothiazole core with amine and dibromo functional groups. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic systems. The presence of bromine atoms enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise modifications for pharmaceutical or materials science applications. Its amine group further allows for derivatization, expanding its versatility in medicinal chemistry for drug discovery. The compound's well-defined reactivity and stability under standard conditions make it a reliable building block for researchers developing novel bioactive molecules or functional materials.
5,7-Dibromobenzo[d]thiazol-4-amine structure
771-11-9 structure
商品名:5,7-Dibromobenzo[d]thiazol-4-amine
CAS番号:771-11-9
MF:C7H4N2SBr2
メガワット:307.99306
CID:1093084
PubChem ID:72942597

5,7-Dibromobenzo[d]thiazol-4-amine 化学的及び物理的性質

名前と識別子

    • 5,7-Dibromobenzo[d]thiazol-4-amine
    • 5,7-dibromo-1,3-benzothiazol-4-amine
    • 771-11-9
    • D82781
    • DTXSID601304885
    • AKOS022187777
    • 5,7-Dibromo-4-benzothiazolamine
    • BS-17587
    • インチ: InChI=1S/C7H4Br2N2S/c8-3-1-4(9)7-6(5(3)10)11-2-12-7/h1-2H,10H2
    • InChIKey: GJHULBALZUQYOX-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C(=C2C(=C1Br)SC=N2)N)Br

計算された属性

  • せいみつぶんしりょう: 307.84415g/mol
  • どういたいしつりょう: 305.84619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 67.2Ų

5,7-Dibromobenzo[d]thiazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD269528-100mg
5,7-Dibromobenzo[d]thiazol-4-amine
771-11-9 95%
100mg
¥535.0 2024-04-18
eNovation Chemicals LLC
Y1228114-5g
5,7-Dibromobenzo[d]thiazol-4-amine
771-11-9 95%
5g
$1400 2024-06-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD269528-50mg
5,7-Dibromobenzo[d]thiazol-4-amine
771-11-9 95+%
50mg
¥677 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YB083-200mg
5,7-Dibromobenzo[d]thiazol-4-amine
771-11-9 95+%
200mg
1906.0CNY 2021-07-17
Alichem
A059005254-1g
5,7-Dibromobenzo[d]thiazol-4-amine
771-11-9 95%
1g
$735.00 2023-09-01
Chemenu
CM153765-1g
5,7-dibromobenzo[d]thiazol-4-amine
771-11-9 95%
1g
$635 2021-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YB083-250mg
5,7-Dibromobenzo[d]thiazol-4-amine
771-11-9 95+%
250mg
2175CNY 2021-05-07
Chemenu
CM153765-250mg
5,7-dibromobenzo[d]thiazol-4-amine
771-11-9 95%
250mg
$*** 2023-05-29
Ambeed
A105680-100mg
5,7-Dibromobenzo[d]thiazol-4-amine
771-11-9 95%
100mg
$82.0 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1766780-250mg
5,7-Dibromobenzo[d]thiazol-4-amine
771-11-9 98%
250mg
¥897.00 2024-07-28

5,7-Dibromobenzo[d]thiazol-4-amine 関連文献

5,7-Dibromobenzo[d]thiazol-4-amineに関する追加情報

Introduction to 5,7-Dibromobenzo[d]thiazol-4-amine (CAS No. 771-11-9)

5,7-Dibromobenzo[d]thiazol-4-amine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. The compound belongs to the benzothiazole class, which is well-documented for its role in drug discovery and development. With the CAS number 771-11-9, this molecule has been extensively studied for its pharmacological properties, making it a subject of interest for researchers aiming to develop novel therapeutic agents.

The structural motif of 5,7-Dibromobenzo[d]thiazol-4-amine consists of a benzothiazole core substituted with two bromine atoms at the 5th and 7th positions, and an amine group at the 4th position. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound, making it a valuable scaffold for further derivatization and exploration. The presence of bromine atoms enhances the electrophilicity of the molecule, facilitating various chemical reactions such as cross-coupling and nucleophilic substitution, which are commonly employed in medicinal chemistry.

In recent years, there has been a surge in research focused on benzothiazole derivatives due to their demonstrated efficacy in various therapeutic areas. 5,7-Dibromobenzo[d]thiazol-4-amine has been investigated for its potential applications in anticancer, anti-inflammatory, and antimicrobial therapies. The benzothiazole scaffold is known to interact with multiple biological targets, including enzymes and receptors involved in disease pathways. The brominated version of this compound offers an additional layer of complexity, allowing for fine-tuning of its pharmacological profile through structural modifications.

One of the most compelling aspects of 5,7-Dibromobenzo[d]thiazol-4-amine is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel analogs with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have shown that derivatives of this molecule can inhibit the activity of kinases and other enzymes implicated in cancer progression. The ability to modify the benzothiazole core while retaining its core pharmacophoric features makes it an attractive candidate for drug development.

The amine group at the 4th position of 5,7-Dibromobenzo[d]thiazol-4-amine provides a handle for further functionalization, enabling the attachment of various pharmacophores through amide or urea linkages. This flexibility has been exploited to create molecules with improved solubility and bioavailability, which are critical factors in drug design. Additionally, the bromine atoms can be used as anchors for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in constructing complex organic molecules.

Recent advances in computational chemistry have further accelerated the exploration of 5,7-Dibromobenzo[d]thiazol-4-amine and its derivatives. Molecular modeling studies have provided insights into how different substituents affect the binding affinity and selectivity of this compound towards biological targets. These computational approaches have complemented experimental efforts by predicting potential lead compounds before they are synthesized in the laboratory. This synergy between computational and experimental methods has significantly enhanced the efficiency of drug discovery programs.

The pharmaceutical industry has taken note of the potential of 5,7-Dibromobenzo[d]thiazol-4-amine as a building block for novel drugs. Several companies have initiated programs to synthesize and evaluate its derivatives for therapeutic applications. Early clinical trials have shown promising results for certain analogs in treating inflammatory diseases and cancer. These findings underscore the importance of continued research into this class of compounds and highlight their potential to address unmet medical needs.

Future directions in the study of 5,7-Dibromobenzo[d]thiazol-4-amine may include exploring its role in modulating immune responses and infectious diseases. The benzothiazole scaffold has been implicated in various immunomodulatory pathways, making it a promising candidate for developing immunotherapies. Additionally, studies could focus on optimizing synthetic routes to improve scalability and cost-effectiveness without compromising purity and yield.

In conclusion,5,7-Dibromobenzo[d]thiazol-4-amine (CAS No. 771-11-9) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound,5,7-Dibromobenzo[d]thiazol-4-amine is poised to play a crucial role in addressing some of today's most pressing medical challenges.

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